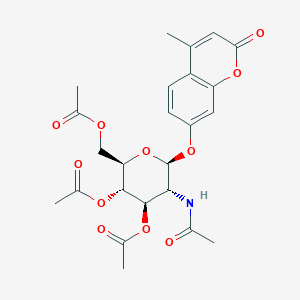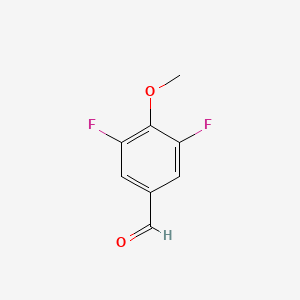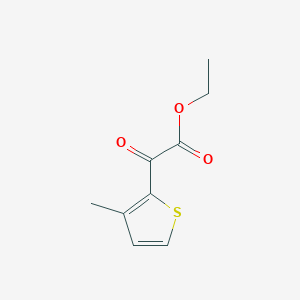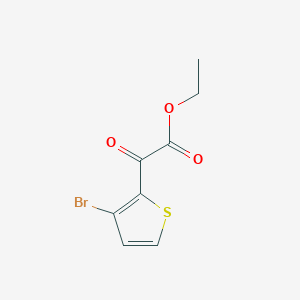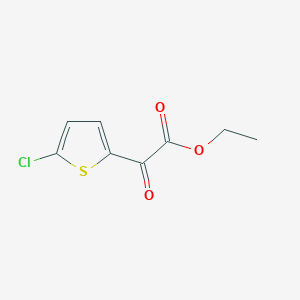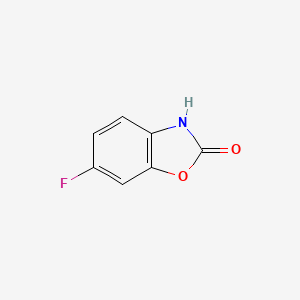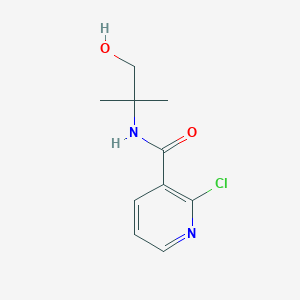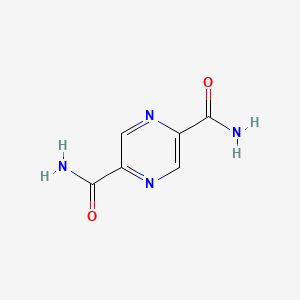
2-Morpholinothiazole
概述
描述
2-Morpholinothiazole is a heterocyclic compound that features both a morpholine and a thiazole ring. This compound is known for its versatile applications in various fields, including medicinal chemistry and material science. The molecular formula of this compound is C7H10N2OS, and it has a molecular weight of 170.24 g/mol .
作用机制
Target of Action
2-Morpholinothiazole is a derivative of thiazole, a heterocyclic compound that has been found to have significant anticancer properties . The primary targets of this compound are human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . These targets play a crucial role in the proliferation and survival of cancer cells.
Biochemical Pathways
This compound affects various biochemical pathways involved in cancer progression. Thiazole derivatives, like this compound, have been found to exhibit a broad pharmacological spectrum . They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules . The downstream effects of these affected pathways likely contribute to the overall anticancer activity of this compound.
Result of Action
The result of this compound’s action is the inhibition of cancer cell proliferation. In vitro studies have shown that this compound and its analogs exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines . This leads to a decrease in the survival and proliferation of these cancer cells, thereby exerting its anticancer effects.
生化分析
Biochemical Properties
2-Morpholinothiazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells . Additionally, it can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular functions .
Cellular Effects
The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to changes in cell behavior and function . It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional landscape of the cell . Furthermore, this compound impacts cellular metabolism by altering the activity of metabolic enzymes, which can lead to changes in the production and utilization of metabolic intermediates .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, this compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, it can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes . These interactions can lead to changes in cellular function and behavior, highlighting the importance of this compound in biochemical research.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to changes in cell viability and function, which can be attributed to the degradation products of the compound . Additionally, the temporal effects of this compound can vary depending on the experimental conditions, such as temperature and pH, which can influence its stability and activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, it can exhibit toxic effects, leading to cell death and tissue damage . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound in experimental settings to achieve the desired outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic reactions can influence the pharmacokinetics and pharmacodynamics of this compound, affecting its overall biological activity . Additionally, this compound can modulate metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolic intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For example, this compound can be transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can facilitate the distribution of this compound within different cellular compartments, affecting its activity and function . These transport and distribution mechanisms are critical for understanding the biological effects of this compound in different experimental settings .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It has been observed to localize in specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific organelles . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholinothiazole typically involves the reaction of morpholine with thiazole derivatives. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-halocarbonyl compounds with thiourea derivatives under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 60-80°C.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions helps in scaling up the production while maintaining efficiency and cost-effectiveness .
化学反应分析
Types of Reactions: 2-Morpholinothiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride at 50-60°C.
Major Products Formed: The major products formed from these reactions include various substituted thiazole and morpholine derivatives, which can be further utilized in the synthesis of more complex molecules .
科学研究应用
2-Morpholinothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
相似化合物的比较
- 2-Morpholino-4,5-disubstituted-3-phenylthiazoles
- Morpholinoimino-thiazole derivatives
- Thiazole-based carbaldehydes
Uniqueness: 2-Morpholinothiazole stands out due to its unique combination of morpholine and thiazole rings, which confer distinct chemical and biological properties.
属性
IUPAC Name |
4-(1,3-thiazol-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-6-11-7(8-1)9-2-4-10-5-3-9/h1,6H,2-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSGLIXDBAERBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573122 | |
| Record name | 4-(1,3-Thiazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21429-06-1 | |
| Record name | 4-(1,3-Thiazol-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the solvatochromic properties of 5-dicyanovinyl and 5-tricyanovinyl-substituted 2-morpholinothiazoles?
A: Research indicates that introducing 5-dicyanovinyl and 5-tricyanovinyl groups to 2-morpholinothiazole derivatives leads to significant solvatochromic behavior. [] These compounds exhibit varying absorption and emission spectra depending on the solvent polarity. This property makes them potentially valuable in applications like fluorescent probes and sensors.
Q2: Can this compound be used as a scaffold for developing selective PI3Kβ inhibitors?
A: Yes, studies demonstrate that incorporating a 4-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholinothiazole-5-carboxylic acid or amide moiety can lead to potent and selective inhibition of PI3Kβ. [] This suggests that this compound can serve as a promising scaffold for developing novel PI3Kβ inhibitors with potential therapeutic applications.
Q3: How does modifying the structure of this compound derivatives with chalcone moieties influence their anticancer activity?
A: While the provided abstract lacks specific details, it highlights that incorporating chalcone derivatives into the oxazol-4-yl)-2-morpholinothiazole framework has been explored for anticancer activity. [] Further research is necessary to elucidate the structure-activity relationship and understand how specific structural modifications impact potency and selectivity against cancer cells.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

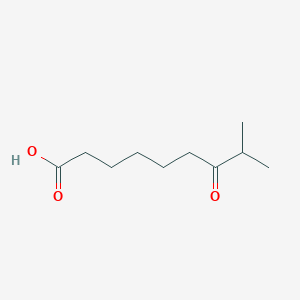
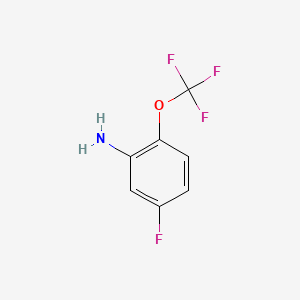
![3-[Ethyl(methyl)amino]propan-1-ol](/img/structure/B1316955.png)
